
2-Acetil-5-norborneno
Descripción general
Descripción
2-Acetyl-5-norbornene is a derivative of norbornene, which is a bicyclic hydrocarbon with a structure resulting from the fusion of a cyclohexene and a cyclopentane ring. The acetyl group at the 5-position indicates a modification of the norbornene structure, providing a functional group that can be further reacted or used in polymerization processes.
Synthesis Analysis
The synthesis of norbornene derivatives can be achieved through various catalytic systems. For instance, the cyclopropanation of norbornene with propargyl alcohol using cationic ruthenium complexes as catalysts results in exo-3-acetyltricyclooctane derivatives . This indicates that similar catalytic systems could potentially be used to synthesize 2-acetyl-5-norbornene. Additionally, the Diels-Alder reaction is a common method for synthesizing norbornene derivatives, as demonstrated by the production of 5-norbornene-2-nonaneacidethylester and 5-norbornene-2-hexane, which can result in a mixture of endo and exo isomers .
Molecular Structure Analysis
The molecular structure of norbornene derivatives can be characterized using various NMR techniques. For example, 5-norbornene-2-nonaneacidethylester and 5-norbornene-2-hexane were characterized using 1D and 2D NMR techniques, which can provide detailed information about the molecular structure, including the ratio of endo to exo isomers . These techniques could be applied to analyze the molecular structure of 2-acetyl-5-norbornene.
Chemical Reactions Analysis
Norbornene derivatives can undergo various chemical reactions. The polymerization of norbornene and its derivatives, such as 5-norbornene-2-yl acetate, can be catalyzed by metal complexes, leading to polymers with different properties . The addition polymerization of 5-vinyl-2-norbornene using a nickel-based catalytic system has also been reported, which suggests that 2-acetyl-5-norbornene could potentially undergo similar addition polymerization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of norbornene derivatives are influenced by their molecular structure. For example, polynorbornene synthesized from norbornene exhibits good thermal stability but poor solubility in organic solvents due to higher stereo regularity . The copolymerization of norbornene and 5-norbornene-2-yl acetate results in copolymers with good solubility in common organic solvents and excellent thermal stability . These findings suggest that the physical and chemical properties of 2-acetyl-5-norbornene would likely include good thermal stability and solubility characteristics that are dependent on the degree of polymerization and the nature of the substituents on the norbornene ring.
Aplicaciones Científicas De Investigación
Medicina: Tratamiento del cáncer
El andamiaje de norborneno, que incluye 2-Acetil-5-norborneno, ha demostrado ser prometedor en la química medicinal debido a sus posibles aplicaciones terapéuticas en el tratamiento del cáncer . El desarrollo de derivados basados en norborneno como posibles agentes quimioterapéuticos es un área de interés significativa. Estos compuestos, incluido el this compound, se están investigando por su eficacia antitumoral, ya sea solos o en combinación con otros agentes quimioterapéuticos, o formando complejos metálicos .
Ciencia de los materiales: Síntesis de isotiocianatos
This compound se ha utilizado en la síntesis de varios isotiocianatos, como el exo-2-acetil-exo-6-isotiocianatonorbornano, que son importantes en la ciencia de los materiales para crear nuevos polímeros y materiales con propiedades específicas .
Ciencia ambiental: Estudios analíticos
Si bien no se mencionan explícitamente las aplicaciones directas en la ciencia ambiental, el uso del compuesto en la síntesis sugiere un potencial para métodos analíticos en estudios ambientales, como la detección de compuestos relacionados en muestras ambientales .
Producción de energía: Catálisis y activación
Los derivados del norborneno se utilizan en procesos catalíticos, incluida la reacción de Catellani y la activación meta-C−H mediada por norborneno, que pueden ser cruciales en las tecnologías de producción y almacenamiento de energía .
Agricultura: Síntesis de pesticidas
En la agricultura, la estructura del norborneno se explora para sintetizar pesticidas. Si bien no se detallan las aplicaciones específicas de this compound en la agricultura, su papel en la síntesis química sugiere posibles usos en el desarrollo de productos químicos agrícolas .
Industria alimentaria: Sabor y fragancia
No hay evidencia directa de que el this compound se use en la industria alimentaria. Sin embargo, los compuestos con estructuras similares a menudo se exploran por su potencial como agentes de sabor y fragancia debido a sus propiedades químicas únicas .
Productos farmacéuticos: Sistemas de administración de fármacos
La estructura del norborneno, relacionada con el this compound, se está estudiando para su encapsulación en nanosistemas para la administración dirigida de fármacos en terapias contra el cáncer, lo que destaca su importancia en las aplicaciones farmacéuticas .
Síntesis química: Bloques de construcción orgánicos
This compound sirve como bloque de construcción orgánico en la síntesis química, particularmente en la creación de isotiocianatos, que son intermedios valiosos en la producción de varios productos químicos .
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that the compound is used as an intermediate in the synthesis of other compounds , suggesting that its targets could be the reactants in these synthetic processes.
Mode of Action
The mode of action of 2-Acetyl-5-norbornene is primarily through its role as a reactant in chemical synthesis . It participates in reactions to form other compounds, such as the 2-acetylnorbornyl isothiocyanates .
Biochemical Pathways
Given its role in the synthesis of other compounds , it can be inferred that it may influence the pathways associated with these compounds.
Result of Action
The primary result of the action of 2-Acetyl-5-norbornene is the formation of other compounds through chemical synthesis . The molecular and cellular effects of this compound’s action would therefore be dependent on the properties of the compounds it helps to synthesize.
Action Environment
The action, efficacy, and stability of 2-Acetyl-5-norbornene are likely to be influenced by various environmental factors, such as temperature, pH, and the presence of other reactants .
Propiedades
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-6(10)9-5-7-2-3-8(9)4-7/h2-3,7-9H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMLCWCLVJRPFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC2CC1C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50964865 | |
| Record name | 1-(Bicyclo[2.2.1]hept-5-en-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50964865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5063-03-6 | |
| Record name | 1-Bicyclo[2.2.1]hept-5-en-2-ylethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5063-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (8,9,10-trinorborn-5-en-2-yl) ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005063036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Bicyclo[2.2.1]hept-5-en-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50964865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (8,9,10-trinorborn-5-en-2-yl) ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.425 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 2-acetyl-5-norbornene be used as a building block for creating novel polymers with unique properties?
A1: Yes, 2-acetyl-5-norbornene can serve as a valuable monomer in polymer synthesis. For instance, a novel difluoroalkanesulfonyl fluoride monomer containing a 2-acetyl-5-norbornene moiety was successfully synthesized. [] This monomer was then used in ring-opening metathesis polymerization (ROMP) with norbornene to create poly(norbornene)s with pendant difluoroalkanesulfonic acids. [] These resulting polymers exhibited promising proton conductivity, making them potentially suitable for applications like polymer electrolyte membranes in fuel cells. []
Q2: What catalytic applications have been explored for 2-acetyl-5-norbornene?
A2: While 2-acetyl-5-norbornene itself may not have direct catalytic applications, it plays a crucial role in a study focusing on regulating catalytic activity within a supramolecular complex. [] Researchers designed a platinum(II)-based supramolecular complex incorporating a biaryl urea group functionalized with a phosphinoalkyl thioether moiety. [] This complex, designed using the weak-link approach, can switch between a rigid "closed" state and a flexible "semi-open" state. [] Interestingly, only the rigid "closed" state, where urea self-association is sterically hindered, enables the urea moieties to catalyze the Diels-Alder reaction between cyclopentadiene and methyl vinyl ketone to produce 2-acetyl-5-norbornene. [] This study highlights the potential of using controlled molecular environments to tune the catalytic activity of incorporated functional groups.
Q3: Are there any studies investigating the kinetics and reaction mechanisms involving 2-acetyl-5-norbornene?
A3: While specific kinetic data for reactions involving 2-acetyl-5-norbornene are not detailed in the provided research abstracts, one abstract mentions a study on the acid-catalyzed hydrolysis of bridged bicyclic and tricyclic compounds. [] Although the full details are not provided, the study investigates the kinetics of epimerization and hydration of exo- and endo-5-acetyl-2-norbornenes, as well as the hydration of 3-acetylnortricyclane. [] This suggests ongoing research exploring the reactivity and reaction pathways of 2-acetyl-5-norbornene and related compounds under specific conditions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





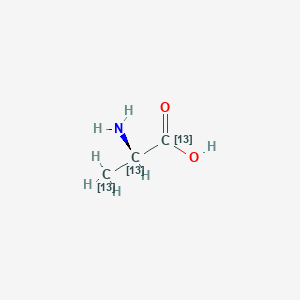
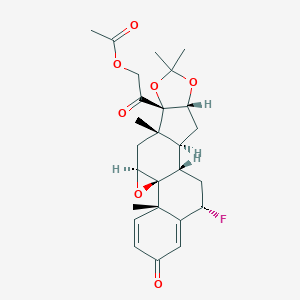
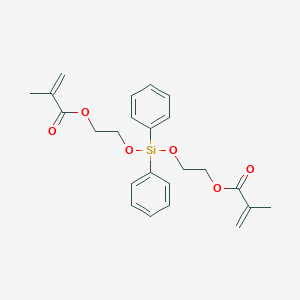


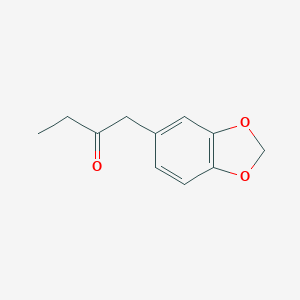


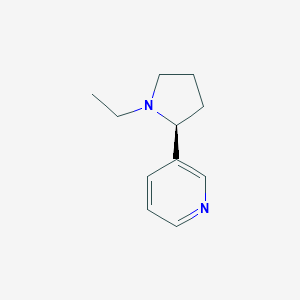
![Phenyl-[4-[(4-phenyldiazenylphenyl)methyl]phenyl]diazene](/img/structure/B104487.png)

